REACTION_CXSMILES
|
[Cl:1]Cl.[Cl:3][C:4]([Cl:9])([Cl:8])[CH2:5][CH2:6][Cl:7]>>[Cl:3][C:4]([Cl:8])=[CH:5][CH2:6][Cl:7].[Cl:3][C:4]([Cl:9])([Cl:8])[CH:5]([Cl:1])[CH2:6][Cl:7].[Cl:9][C:4]([Cl:8])=[C:5]([Cl:1])[CH2:6][Cl:7]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClCl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC(CCCl)(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
ClC(=CCCl)Cl
|
Name
|
|
Type
|
product
|
Smiles
|
ClC(C(CCl)Cl)(Cl)Cl
|
Name
|
|
Type
|
product
|
Smiles
|
ClC(=C(CCl)Cl)Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[Cl:1]Cl.[Cl:3][C:4]([Cl:9])([Cl:8])[CH2:5][CH2:6][Cl:7]>>[Cl:3][C:4]([Cl:8])=[CH:5][CH2:6][Cl:7].[Cl:3][C:4]([Cl:9])([Cl:8])[CH:5]([Cl:1])[CH2:6][Cl:7].[Cl:9][C:4]([Cl:8])=[C:5]([Cl:1])[CH2:6][Cl:7]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClCl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC(CCCl)(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
ClC(=CCCl)Cl
|
Name
|
|
Type
|
product
|
Smiles
|
ClC(C(CCl)Cl)(Cl)Cl
|
Name
|
|
Type
|
product
|
Smiles
|
ClC(=C(CCl)Cl)Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[Cl:1]Cl.[Cl:3][C:4]([Cl:9])([Cl:8])[CH2:5][CH2:6][Cl:7]>>[Cl:3][C:4]([Cl:8])=[CH:5][CH2:6][Cl:7].[Cl:3][C:4]([Cl:9])([Cl:8])[CH:5]([Cl:1])[CH2:6][Cl:7].[Cl:9][C:4]([Cl:8])=[C:5]([Cl:1])[CH2:6][Cl:7]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClCl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC(CCCl)(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
ClC(=CCCl)Cl
|
Name
|
|
Type
|
product
|
Smiles
|
ClC(C(CCl)Cl)(Cl)Cl
|
Name
|
|
Type
|
product
|
Smiles
|
ClC(=C(CCl)Cl)Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[Cl:1]Cl.[Cl:3][C:4]([Cl:9])([Cl:8])[CH2:5][CH2:6][Cl:7]>>[Cl:3][C:4]([Cl:8])=[CH:5][CH2:6][Cl:7].[Cl:3][C:4]([Cl:9])([Cl:8])[CH:5]([Cl:1])[CH2:6][Cl:7].[Cl:9][C:4]([Cl:8])=[C:5]([Cl:1])[CH2:6][Cl:7]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClCl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC(CCCl)(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
ClC(=CCCl)Cl
|
Name
|
|
Type
|
product
|
Smiles
|
ClC(C(CCl)Cl)(Cl)Cl
|
Name
|
|
Type
|
product
|
Smiles
|
ClC(=C(CCl)Cl)Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |